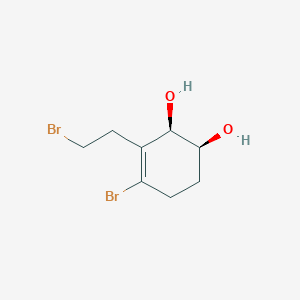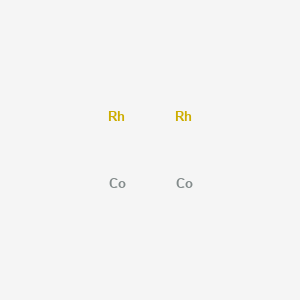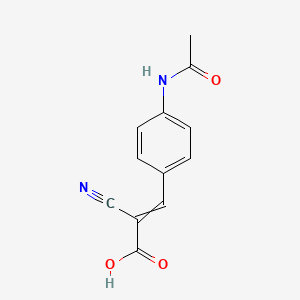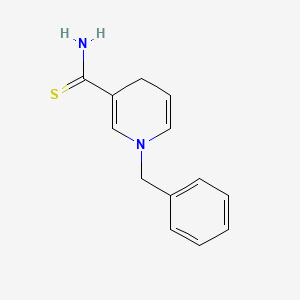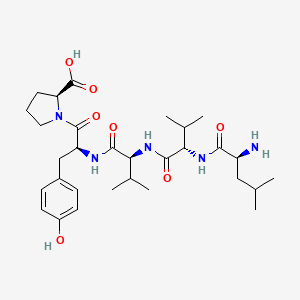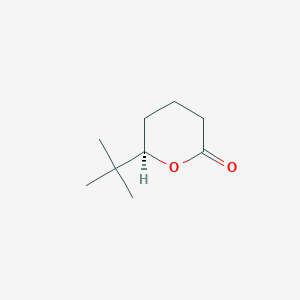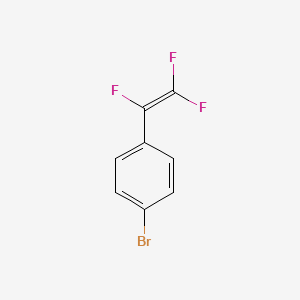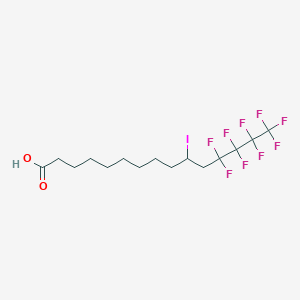![molecular formula C14H15ClN2 B14277211 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- CAS No. 122994-75-6](/img/structure/B14277211.png)
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- is a heterocyclic compound with a complex structure that includes a quinoline core fused with a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- typically involves multi-step reactions. One common method includes the use of sodium hydride in dimethylformamide (DMF) at 90°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- 2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Uniqueness
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- stands out due to its unique combination of a quinoline core and a cycloheptane ring, along with the presence of a chloro group. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Propiedades
Número CAS |
122994-75-6 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H15ClN2/c15-10-6-4-8-12-13(10)14(16)9-5-2-1-3-7-11(9)17-12/h4,6,8H,1-3,5,7H2,(H2,16,17) |
Clave InChI |
KAAAIHLOSOSBCH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C3=C(C=CC=C3Cl)N=C2CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
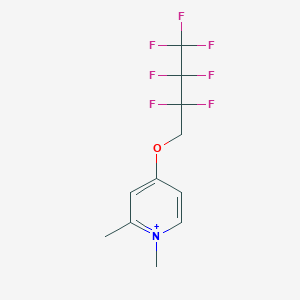
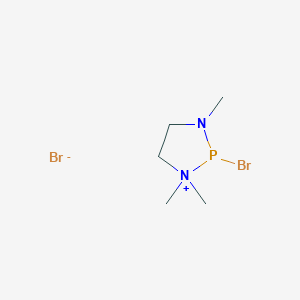
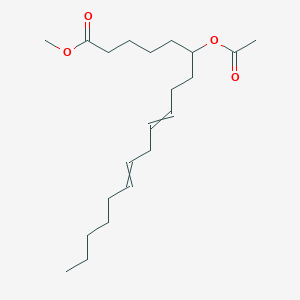
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)
